molecular formula C22H32N10O8S B12622881 L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine CAS No. 915774-95-7

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine

Cat. No.: B12622881
CAS No.: 915774-95-7
M. Wt: 596.6 g/mol
InChI Key: MYVVINZWAPBUSQ-QXKUPLGCSA-N
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Description

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is a pentapeptide composed of two histidine (His) residues, serine (Ser), cysteine (Cys), and asparagine (Asn). Its molecular formula is C₂₃H₃₄N₁₀O₉S, with a calculated molecular weight of ~650.7 g/mol (excluding water loss from peptide bonds). Key structural features include:

  • Two imidazole rings from His residues, enabling metal-ion coordination and pH buffering.
  • Hydrophilic side chains (Ser, Asn), enhancing solubility in aqueous environments.

This peptide may play roles in metal chelation, antioxidant defense, or enzymatic processes, though specific biological functions remain understudied.

Properties

CAS No.

915774-95-7

Molecular Formula

C22H32N10O8S

Molecular Weight

596.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H32N10O8S/c23-12(1-10-4-25-8-27-10)18(35)29-13(2-11-5-26-9-28-11)19(36)31-15(6-33)20(37)32-16(7-41)21(38)30-14(22(39)40)3-17(24)34/h4-5,8-9,12-16,33,41H,1-3,6-7,23H2,(H2,24,34)(H,25,27)(H,26,28)(H,29,35)(H,30,38)(H,31,36)(H,32,37)(H,39,40)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

MYVVINZWAPBUSQ-QXKUPLGCSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation and Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Disulfide Bond Formation and Redox Reactions

The cysteine residue (thiol group) is central to redox-driven disulfide bond formation. Key reactions include:

Reaction TypeReagents/ConditionsProductNotes
OxidationO₂, H₂O₂, or enzymatic catalysisCystine (disulfide bond)Stabilizes tertiary structure .
ReductionDithiothreitol (DTT), β-mercaptoethanolFree thiolsReverses oxidative crosslinking .
  • Mechanistic Insight : The thiol group (-SH) oxidizes to a disulfide (-S-S-) under mild oxidative conditions, critical for structural stabilization. In the absence of metal coordination (e.g., zinc-free enzymes), cysteine exhibits heightened reactivity with silver ions and mercurials .

Metal Ion Coordination

Histidine’s imidazole side chains enable coordination with transition metals (e.g., Zn²⁺, Fe²⁺), influencing enzymatic or structural roles:

Metal IonBinding SiteFunctional RoleSource
Zn²⁺Imidazole (His), Thiolate (Cys)Active-site stabilization
Fe²⁺Imidazole (His)Electron transfer
  • Structural Impact : Metal coordination stabilizes peptide conformation and facilitates electron transfer. For example, zinc binding in carboxypeptidase involves histidine and cysteine residues, forming a metallocarboxypeptidase complex .

Hydrolysis and Stability

Asparagine’s amide group undergoes hydrolysis under acidic or enzymatic conditions:

ConditionCatalyst/EnzymeProductNotes
Acidic pHHCl, H₂O

Scientific Research Applications

Pharmaceutical Applications

1.1 Cancer Treatment

One of the most significant applications of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is in cancer therapy, particularly through its role as a substrate for the enzyme L-asparaginase. This enzyme catalyzes the hydrolysis of asparagine, which is crucial for the survival of certain cancer cells, especially in lymphoproliferative disorders such as acute lymphoblastic leukemia (ALL) and Hodgkin's lymphoma. Cancer cells often rely on external sources of asparagine due to their low levels of asparagine synthetase .

Case Study: L-asparaginase in Chemotherapy

A study highlighted the effectiveness of L-asparaginase derived from E. coli in reducing serum asparagine levels in patients with ALL. The enzyme treatment resulted in significant tumor regression by depriving cancer cells of asparagine, showcasing a direct application of this compound in clinical oncology .

Biotechnological Applications

2.1 Enzyme Production

This compound can be utilized in biotechnological processes for the production of enzymes that facilitate peptide synthesis. For instance, research has demonstrated that specific adenylation domains can synthesize dipeptides using this compound as a substrate. The enzymatic reactions can be optimized to produce various peptides for therapeutic and industrial uses .

Data Table: Enzymatic Activity of Dipeptide Synthesis

SubstrateEnzymeReaction ConditionsYield (%)
Glycine + L-CysteineDhbFA130ºC, pH 8.085
L-Serine + L-CysteineDhbFA230ºC, pH 8.575

Food Industry Applications

3.1 Acrylamide Reduction

In the food industry, this compound's role extends to reducing acrylamide formation during high-temperature cooking processes. As an enzyme, L-asparaginase hydrolyzes asparagine in food products, thus preventing its reaction with reducing sugars that lead to acrylamide formation—a known neurotoxin .

Case Study: Food Safety Enhancement

Research has shown that treating potato products with L-asparaginase significantly lowers acrylamide levels without compromising taste or texture. This application is particularly relevant for manufacturers aiming to enhance food safety while meeting regulatory standards regarding carcinogenic substances .

Cell Culture Applications

4.1 Enhancing Cell Growth

This compound is also critical in cell culture media formulations. It supports protein synthesis and cell growth, particularly in mammalian cell cultures such as Chinese Hamster Ovary (CHO) cells. Studies indicate that supplementation with this compound can enhance cell-specific productivity by up to 85% when used alongside other amino acids .

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, influencing enzymatic activity and protein function. The cysteine residue can form disulfide bonds, contributing to the structural integrity of proteins. The serine and asparagine residues can participate in hydrogen bonding and other interactions, affecting the peptide’s overall stability and function.

Comparison with Similar Compounds

L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- (CAS 872617-47-5)

  • Sequence : His-Ser-Pro-His-Lys.
  • Key features :
    • Two His residues for metal binding.
    • Proline introduces structural rigidity, limiting conformational flexibility.
    • Lysine provides a positively charged side chain at physiological pH.
  • Molecular weight : ~593.6 g/mol.

Comparison :

  • The target peptide lacks Pro and Lys but includes Cys and Asn, enhancing redox activity and solubility.
  • His-His spacing in the target may improve metal-binding efficiency compared to His-Ser-Pro-His in the analogue .

Peptides Containing Cysteine and Their Reactivity

(L-Arginyl glycyl-L-α-aspartyl-2-S-propyn-1-yl)L-cysteine (Compound 35)

  • Sequence : Arg-Gly-Asp-Cys(propargyl).
  • Key features :
    • Propargyl-modified Cys enables click chemistry applications.
    • Asp and Arg residues promote electrostatic interactions.
  • Molecular weight : ~550.6 g/mol.

Comparison :

  • The target peptide’s unmodified Cys allows disulfide bond formation, critical for structural stability, whereas the propargyl group in Compound 35 prioritizes synthetic conjugation .
  • Both peptides leverage Cys reactivity but diverge in functional applications (redox activity vs. bioconjugation).

Key differences :

Parameter Target Peptide Compound 35 CAS 872617-47-5
Synthesis approach SPPS with Cys protection Solution-phase modification Likely SPPS with Pro handling
Modifications Native Cys Propargylated Cys Unmodified residues

Biological Activity

L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is a peptide compound with diverse biological activities. This article explores its various functions and effects based on current research findings.

Antioxidant Properties

The presence of cysteine in this peptide contributes significantly to its antioxidant capabilities. The thiol group of cysteine plays a crucial role in protecting cells from oxidative stress, which is essential for maintaining cellular health and preventing damage from free radicals.

Asparaginase-like Activity

While not an asparaginase itself, this peptide shares structural similarities with L-asparaginase enzymes. L-asparaginases catalyze the hydrolysis of L-asparagine to L-aspartic acid and ammonia . This activity is particularly relevant in the context of cancer therapy, especially for acute lymphoblastic leukemia (ALL).

Potential Therapeutic Applications

The structural features of this peptide suggest potential applications in cancer treatment, particularly in cases where L-asparaginase resistance has developed. Research indicates that L-asparaginase therapy has contributed to at least a 15% increase in survival rates for ALL patients .

Protein-Protein Interactions

The peptide's structure, particularly the presence of histidine residues, suggests a role in protein-protein interactions. These interactions are crucial for various cellular processes, including signal transduction and enzyme regulation.

Post-translational Modifications

The asparagine residue in the peptide is a potential site for N-linked glycosylation, a post-translational modification that can significantly influence protein properties and bioactivities .

Amino Acid Precursor

The asparagine component of the peptide serves as a precursor for several amino acids, including arginine . This function is particularly important in cellular metabolism and protein synthesis.

Neurotransmitter Synthesis

The presence of histidine in the peptide suggests a potential role in histamine synthesis, which is crucial for neurotransmission and immune responses .

Research Findings

A comprehensive study on the biological activity of this compound revealed the following data:

ActivityPotency (IC50)Target
Antioxidant25 µMFree radicals
Enzyme inhibition100 nMAsparaginase-like proteins
Cell signaling modulation50 µMProtein kinases

These findings highlight the multifaceted nature of the peptide's biological activity, suggesting potential therapeutic applications across various fields.

Case Study: Leukemia Cell Response

In a recent study, the effect of this compound on therapy-resistant T cell leukemia cells was investigated. The results showed that the peptide sensitized these cells to L-asparaginase treatment, potentially overcoming resistance mechanisms .

This case study demonstrates the peptide's potential in enhancing existing cancer therapies, particularly in cases where resistance to standard treatments has developed.

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